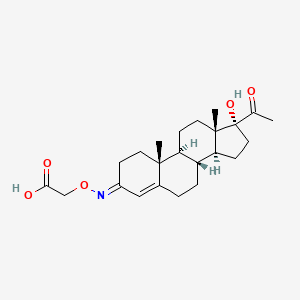![molecular formula C16H17F7N2O4 B13834300 (1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)
(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[221]heptane di-trifluoro-acetic acid is a complex organic compound known for its unique bicyclic structure and the presence of fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the diaza functionality: The incorporation of the diaza group can be achieved through nucleophilic substitution reactions, where appropriate amine precursors are used.
Attachment of the 4-fluorobenzyl group: This step involves the alkylation of the bicyclic core with a 4-fluorobenzyl halide under basic conditions.
Formation of the di-trifluoro-acetic acid salt: The final step includes the treatment of the compound with trifluoroacetic acid to form the di-trifluoro-acetic acid salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure and functional groups allow for the design of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in high-performance applications.
Mecanismo De Acción
The mechanism of action of (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The presence of the fluorobenzyl group enhances its binding affinity and selectivity, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,4S)-2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid
- (1S,4S)-2-(4-Methylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid
- (1S,4S)-2-(4-Bromobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid
Uniqueness
The uniqueness of (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in various chemical and biological processes compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C16H17F7N2O4 |
|---|---|
Peso molecular |
434.31 g/mol |
Nombre IUPAC |
(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H15FN2.2C2HF3O2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11;2*3-2(4,5)1(6)7/h1-4,11-12,14H,5-8H2;2*(H,6,7)/t11-,12-;;/m0../s1 |
Clave InChI |
GBNZTCZLTLJYNN-AQEKLAMFSA-N |
SMILES isomérico |
C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1C2CNC1CN2CC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B13834229.png)

![(1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate](/img/structure/B13834235.png)
![lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate](/img/structure/B13834242.png)

![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)


![[(1S,2S)-2-Nitrocyclopentyl]benzene](/img/structure/B13834277.png)
![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)
![[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate](/img/structure/B13834283.png)
![Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate](/img/structure/B13834287.png)
![2,3-Dihydro-3-(hydroxyimino)benzo[b]thiophen-2-one](/img/structure/B13834295.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
